3-Amino-N,N-diethyl-5-hydroxybenzamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-N,N-diethyl-5-hydroxybenzamide hydrochloride involves several steps. One common method includes the reaction of 3-amino-5-hydroxybenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
3-Amino-N,N-diethyl-5-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
3-Amino-N,N-diethyl-5-hydroxybenzamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-5-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-N,N-diethyl-5-hydroxybenzamide hydrochloride can be compared with other similar compounds such as:
3-Amino-N,N-diethylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Amino-N,N-diethyl-4-hydroxybenzamide: The position of the hydroxyl group can influence the compound’s properties and interactions.
3-Amino-N,N-diethyl-5-methoxybenzamide: The methoxy group can alter the compound’s electronic properties and reactivity. The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-N,N-diethyl-5-hydroxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-13(4-2)11(15)8-5-9(12)7-10(14)6-8;/h5-7,14H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKPGRALUZAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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